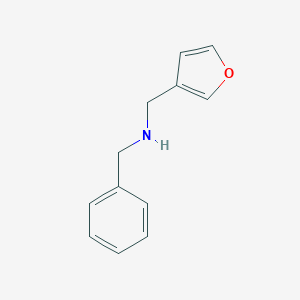

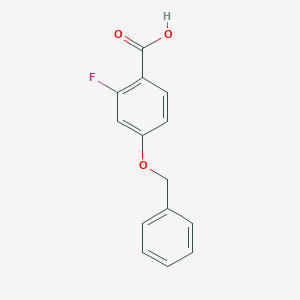

N-(3-Furylmethyl)benzylamine

Vue d'ensemble

Description

Benzylamines: Synthesis and Evaluation of Antimycobacterial Properties

The study on benzylamines has led to the synthesis of various compounds with different N-alkyl chains and substituents on the aromatic system. These synthesized benzylamines were evaluated for their antimycobacterial properties, particularly against Mycobacterium tuberculosis H 37 Ra. Among the compounds tested, N-methyl-3-chlorobenzylamine, N-methyl-3,5-dichlorobenzylamine, and N-butyl-3,5-difluorobenzylamine showed significant activity, with minimum inhibitory concentrations (MICs) ranging from 6.4 to 10.2 micrograms/mL. These compounds also demonstrated inhibitory effects on other mycobacteria, including Mycobacterium marinum and Mycobacterium lufu, which are important for determining antileprotic properties. Notably, the combination of N-methyl-3,5-dichlorobenzylamine with other antimycobacterial agents such as aminosalicylic acid, streptomycin, or dapsone resulted in supra-additive effects, enhancing the overall antimicrobial efficacy against M. tuberculosis H 37 Ra .

Synthesis of New Tripodal Ligand: N,N-bis[(1,5-dimethylpyrazol-3-yl)methyl]benzylamine

In another research effort, a new tripodal ligand, N,N-bis[(1,5-dimethylpyrazol-3-yl)methyl]benzylamine, was synthesized. The study explored the catalytic activities of copper (II) complexes formed with a series of tripodal ligands. These ligands were designed to have different structures, which significantly influenced the formation and reactivity of the copper complexes. The in situ generated dioxygen complexes of copper (II) were found to be highly efficient in oxidizing 3,5-di-tert-butylcatechol to 3,5-di-tert-butylquinone. The research highlighted the importance of the ligand structure, particularly the junction between the pyrazolic rings and the benzene ring, in controlling the rate of the oxidation reaction. This study provides insights into the design of ligands for catalytic applications and the potential of benzylamine derivatives in the field of catalysis .

Applications De Recherche Scientifique

Synthesis and Catalysis

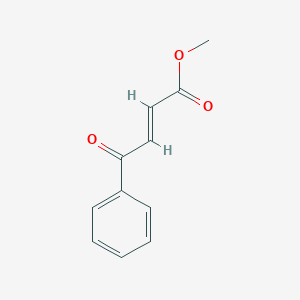

Catalytic Synthesis N-(3-Furylmethyl)benzylamine and its derivatives have been synthesized through various catalytic processes. One method involves the amidation reactions between cinnamic acid and benzylamines or (2-furylmethyl)amine in the presence of 5 mol% boric acid, resulting in N-benzyl- or N-(2-furylmethyl)cinnamamides. These compounds were characterized using IR, 1H, and 13C NMR spectroscopy, indicating the potential of boric acid as a 'green' catalyst in organic synthesis (Barajas, Méndez, Kouznetsov, & Stashenko, 2008).

Surface Passivation in Solar Cells Benzylamine derivatives, including N-(3-Furylmethyl)benzylamine, have been investigated for their role in surface passivation, enhancing the electronic properties and moisture-resistance of perovskites. This application is crucial in the development of high-efficiency and air-stable photovoltaic cells. Solar cells utilizing benzylamine-modified formamidinium lead iodide perovskite films have demonstrated impressive efficiency and stability, with no degradation observed after extensive air exposure (Wang et al., 2016).

Pharmaceutical and Polymer Applications

Benzylamine Derivatives in Pharmaceutical and Polymer Industries Benzylamines, including N-(3-Furylmethyl)benzylamine derivatives, are significant building blocks in the chemical, pharmaceutical, and polymer industries. They contribute to the synthesis of various N-heterocycles, crucial in pharmaceuticals. The oxidative reactions of benzylamines have been a subject of increased study due to their importance in creating complex molecular structures (Tashrifi, Khanaposhtani, Larijani, & Mahdavi, 2021). Additionally, novel methodologies for constructing benzylamines using homogeneous iron complexes have expanded the variety and yield of these compounds, further emphasizing their industrial relevance (Yan, Feringa, & Barta, 2016).

DNA-Binding Properties and Antioxidant Activity Studies have explored the DNA-binding properties and antioxidant activity of certain benzylamine derivatives. For instance, silver(I) complexes containing bis-benzimidazole ligands have shown potential in binding to DNA through intercalation mode and demonstrated antioxidant properties in vitro, indicating their potential in biomedical applications (Wu et al., 2012).

Safety and Hazards

Orientations Futures

While specific future directions for “N-(3-Furylmethyl)benzylamine” were not found, research into the synthesis and applications of amines, including benzylamines, is ongoing . This includes the development of new synthesis methods, the study of their mechanisms of action, and the exploration of their potential applications.

Propriétés

IUPAC Name |

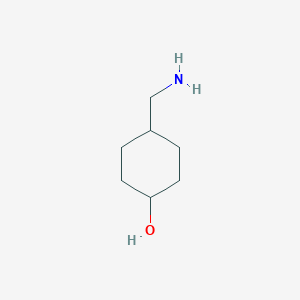

N-(furan-3-ylmethyl)-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-4-11(5-3-1)8-13-9-12-6-7-14-10-12/h1-7,10,13H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVHSMSLCFIRFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Hydroxy-benzoyl)-phenyl]-(4-hydroxy-phenyl)-methanone](/img/structure/B176241.png)

![[2-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B176247.png)

![3-[(4-Chlorophenyl)amino]propanenitrile](/img/structure/B176253.png)

![1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B176263.png)